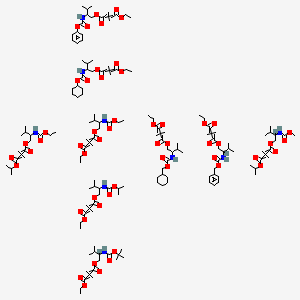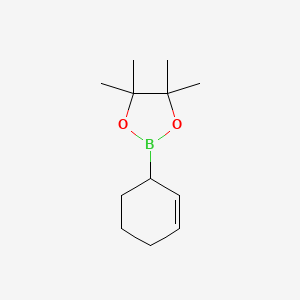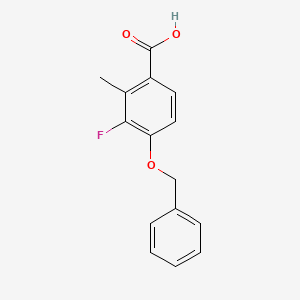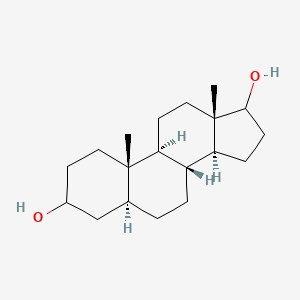
Zotiraciclib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of zotiraciclib hydrochloride involves multiple steps, starting from the preparation of the core macrocyclic structure. The synthetic route typically includes cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. Industrial production methods are designed to optimize yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Zotiraciclib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the macrocyclic structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Scientific Research Applications
Zotiraciclib hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrocyclic structures and their interactions with biological targets.
Biology: The compound is used to investigate the role of CDK9 in cell cycle regulation and apoptosis.
Medicine: This compound is being explored for its potential in treating various cancers, including glioblastoma multiforme and diffuse intrinsic pontine glioma
Mechanism of Action
Zotiraciclib hydrochloride exerts its effects by inhibiting multiple cyclin-dependent kinases (CDKs), including CDK9. This inhibition leads to the depletion of short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in many cancers . The compound also inhibits other kinases like JAK2 and FLT3, contributing to its anti-tumor activity .
Comparison with Similar Compounds
Zotiraciclib hydrochloride is unique due to its broad spectrum of kinase inhibition and its ability to cross the blood-brain barrier. Similar compounds include:
Alvocidib: Another CDK9 inhibitor used in the treatment of acute myeloid leukemia.
Atuveciclib: A CDK9 inhibitor under investigation for its potential in cancer therapy.
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer. Compared to these compounds, this compound’s ability to target multiple kinases and cross the blood-brain barrier makes it particularly promising for treating brain cancers.
Properties
Molecular Formula |
C23H25ClN4O |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene;hydrochloride |
InChI |
InChI=1S/C23H24N4O.ClH/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);1H/b3-2-; |
InChI Key |
YPVRSANPCYTWDF-OLGQORCHSA-N |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)



![[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13398238.png)
![8-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B13398240.png)




![3-[8-(4-Aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid](/img/structure/B13398265.png)
